molecular formula C22H18ClNO3S B281679 4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

Cat. No. B281679
M. Wt: 411.9 g/mol
InChI Key: YCHKXMYDHIGDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide is not fully understood. However, it is believed to act by binding to the active site of the target enzyme, thereby inhibiting its activity. It has been found to exhibit both reversible and irreversible inhibition of enzymes.
Biochemical and physiological effects:
Studies have shown that 4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide exhibits various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antitumor, and anticonvulsant activities. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying enzyme kinetics and structure-activity relationships. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research on 4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a diagnostic tool for various diseases such as cancer. Further research is also needed to elucidate its exact mechanism of action and to develop more potent analogs of this compound.
Conclusion:
In conclusion, 4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its potent inhibitory activity against various enzymes makes it a valuable tool for studying enzyme kinetics and structure-activity relationships. Further research is needed to fully understand its mechanism of action and to develop more potent analogs of this compound.

Synthesis Methods

The synthesis of 4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 7,8,9,10-tetrahydrobenzo[b][1]benzofuran-5-amine in the presence of a base. The reaction yields the desired compound, which can be purified using various techniques such as chromatography.

Scientific Research Applications

4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, cholinesterase, and acetylcholinesterase, making it a potential candidate for the treatment of various diseases.

properties

Molecular Formula

C22H18ClNO3S

Molecular Weight

411.9 g/mol

IUPAC Name

4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

InChI

InChI=1S/C22H18ClNO3S/c23-14-9-11-15(12-10-14)28(25,26)24-20-13-19-17-6-3-4-8-21(17)27-22(19)18-7-2-1-5-16(18)20/h1-2,5,7,9-13,24H,3-4,6,8H2

InChI Key

YCHKXMYDHIGDMS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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